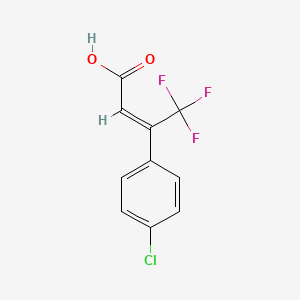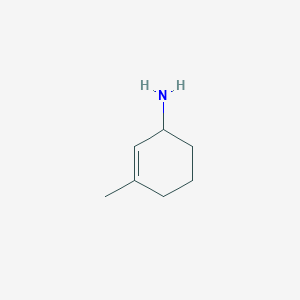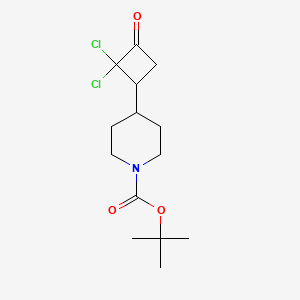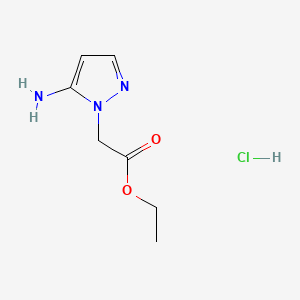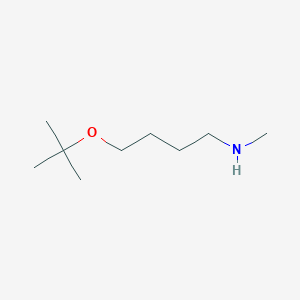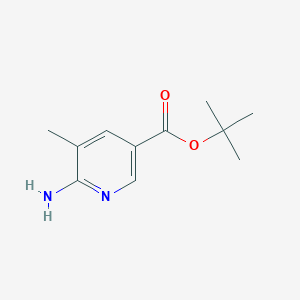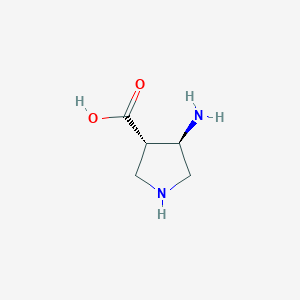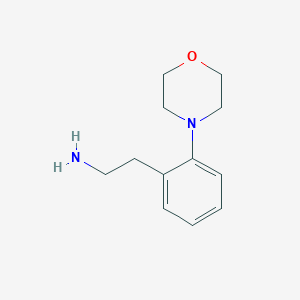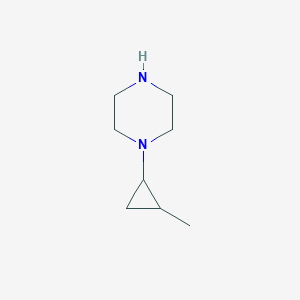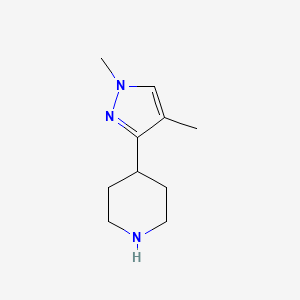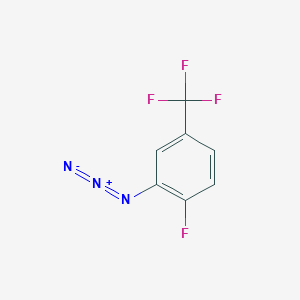
2-Azido-1-fluoro-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-1-fluoro-4-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H3F4N3 . This compound is characterized by the presence of an azido group (-N3), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-fluoro-4-(trifluoromethyl)benzene as the starting material.
Nitration: The starting material undergoes nitration to introduce a nitro group (-NO2) at the ortho position relative to the fluoro group.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Diazotization: The amino group is converted to a diazonium salt (-N2+) by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Azidation: Finally, the diazonium salt is reacted with sodium azide (NaN3) to form the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Azido-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.
Cycloaddition: Copper(I) catalysts (Cu(I)) are commonly used to facilitate the [3+2] cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typical reducing agents.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of 2-amino-1-fluoro-4-(trifluoromethyl)benzene.
科学研究应用
2-Azido-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 2-Azido-1-fluoro-4-(trifluoromethyl)benzene involves its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group is particularly reactive and can participate in cycloaddition reactions to form stable triazole rings. These reactions are often catalyzed by copper(I) ions (Cu(I)) and proceed through a concerted mechanism involving the formation of a five-membered ring intermediate.
相似化合物的比较
Similar Compounds
1-Azido-4-(trifluoromethyl)benzene: Similar structure but lacks the fluoro group.
2-Azido-1-methyl-4-(trifluoromethyl)benzene: Similar structure but has a methyl group instead of a fluoro group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure but has an iodo group instead of an azido group.
Uniqueness
2-Azido-1-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of both the azido and fluoro groups, which impart distinct reactivity and chemical properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
属性
分子式 |
C7H3F4N3 |
|---|---|
分子量 |
205.11 g/mol |
IUPAC 名称 |
2-azido-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |
InChI 键 |
IOONOMGYFDANDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


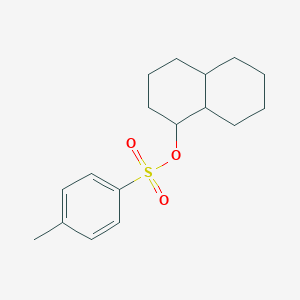
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
